Lipophilicity Comparison: Enhanced XLogP3 Value Relative to Methoxy and Ethoxy Analogs
The compound (4-Bromo-2-isopropoxyphenyl)methanol has a calculated XLogP3 value of 2.5 [1]. This value is 0.5 units higher than that of its methoxy analog ((4-Bromo-2-methoxyphenyl)methanol, XLogP3 = 2.0) and 0.4 units higher than its ethoxy analog ((4-Bromo-2-ethoxyphenyl)methanol, XLogP3 = 2.1) [1]. The increased lipophilicity is directly attributable to the bulkier isopropoxy substituent.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | (4-Bromo-2-methoxyphenyl)methanol: 2.0; (4-Bromo-2-ethoxyphenyl)methanol: 2.1 |
| Quantified Difference | +0.5 vs. methoxy; +0.4 vs. ethoxy |
| Conditions | Calculated by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
The higher lipophilicity of (4-Bromo-2-isopropoxyphenyl)methanol can lead to significantly different ADME profiles, solubility, and tissue penetration in downstream drug candidates, making it a distinct selection over less lipophilic analogs.
- [1] PubChem Computed Properties for (4-Bromo-2-isopropoxyphenyl)methanol (XLogP3=2.5), (4-Bromo-2-methoxyphenyl)methanol (XLogP3=2.0), and (4-Bromo-2-ethoxyphenyl)methanol (XLogP3=2.1). National Center for Biotechnology Information. (2025). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/70699475, https://pubchem.ncbi.nlm.nih.gov/compound/17102-63-5, https://pubchem.ncbi.nlm.nih.gov/compound/1094750-85-2. View Source
